[2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid is a complex organic compound with a unique structure that combines a benzyl group, a cyclohexyl group, and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the protection of amine groups using carbamate protecting groups such as t-butyloxycarbonyl (Boc) or carboxybenzyl (CBz). These protecting groups can be installed and removed under relatively mild conditions . The synthesis may also involve coupling reactions using dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC) to form amide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of coupling and deprotection, ensuring high yields and purity. The use of solid-phase synthesis techniques can also streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or cyclohexyl positions, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
[2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or biocompatibility.
Mechanism of Action
The mechanism of action of [2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylamine: Used in the synthesis of various organic compounds.
2-Phenethylamines: Known for their role in medicinal chemistry and as neurotransmitters.
Uniqueness
What sets [2-(Benzyl-methyl-amino)-cyclohexylamino]-acetic acid apart is its unique combination of structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[[2-[benzyl(methyl)amino]cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-18(12-13-7-3-2-4-8-13)15-10-6-5-9-14(15)17-11-16(19)20/h2-4,7-8,14-15,17H,5-6,9-12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBOHGMYLQNNTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCCC2NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.